3-(3-Aminophenyl)-DL-beta-alaninol 2HCl
Overview
Description
3-(3-Aminophenyl)-DL-beta-alaninol 2HCl is a useful research compound. Its molecular formula is C9H16Cl2N2O and its molecular weight is 239.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- FolRα is a cell surface receptor that plays a crucial role in folate uptake and transport. It is overexpressed in certain cancers, including ovarian, endometrial, and non-small cell lung cancer .
Target of Action
Mode of Action
- 3-(3-Aminophenyl)-DL-beta-alaninol 2HCl binds to FolRα with high affinity. Upon binding, it rapidly internalizes into target-positive cancer cells. Within the tumor microenvironment or upon internalization, the compound releases a tubulin-targeting cytotoxin called 3-aminophenyl hemiasterlin (SC209) . Unlike some other tubulin-targeting payloads, SC209 has reduced potential for drug efflux via P-glycoprotein 1 (P-gp) drug pumps. Interestingly, when cocultured with target-positive cells, this compound exhibits bystander killing, affecting nearby target-negative cells .
Pharmacokinetics
- this compound remains stable in circulation, with no change in drug-antibody ratio (DAR) for up to 21 days. In mice, it has a half-life of approximately 6.4 days. Phase I dose escalation studies are ongoing in ovarian and endometrial cancer patients (clinical trial identifiersNCT03748186 and NCT05200364) .
Result of Action
- A single dose of this compound significantly inhibits tumor growth in FolRα-expressing xenograft models and patient-derived xenograft models. Combination treatment with carboplatin or Avastin further enhances its efficacy in xenograft models .
Properties
IUPAC Name |
3-amino-3-(3-aminophenyl)propan-1-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;;/h1-3,6,9,12H,4-5,10-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFJGAIQBOCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CCO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.